2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE
- **2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H22FN3O2S2 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)-5-(4-methylphenyl)sulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H22FN3O2S2/c1-17-7-13-21(14-8-17)34-23-15-28-26(33-16-18-5-3-4-6-22(18)27)30-24(23)25(31)29-19-9-11-20(32-2)12-10-19/h3-15H,16H2,1-2H3,(H,29,31) |
InChI Key |
XQFAUCZBMIHWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=C(C=C3)OC)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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